molecular formula C6H7ClF3NO4 B2405762 Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 327101-05-3

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B2405762
M. Wt: 249.57
InChI Key: KVJUINQSGSYVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate, also known as CF3-DAAO inhibitor, is a chemical compound that has been extensively studied in scientific research for its potential applications in the treatment of various diseases.

Scientific Research Applications

One-Pot Synthesis of Enantiopure Derivatives


A convenient one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is notable. The key step in this process involves the amide formation in which (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is simultaneously protected and activated by Vilsmeier reagent (Tianwen Li et al., 2013).

Synthesis of Methyl 2-Fluoro-3-Hydroxypropanoate Derivatives


Research has also been conducted on the synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP) and its derivatives, highlighting a novel method based on Claisen salts and formaldehyde in water (Boqiao Fu et al., 2022).

Innovations in Macrolide Synthesis


Significant advancements have been made in the synthesis of macrolides, such as 3-methyl-1,4-dioxacylopentadecan-2-one, starting from methyl 2-bromopropionic acid. This process involves a crucial ring-closing olefin metathesis (RCM) step (M. Eh, 2003).

Structural Characterization of Derivatives


Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides have been synthesized and characterized, with moderate antifungal activity being a noteworthy property (Hui-Hui Yang et al., 2017).

Applications in Biomolecular Research

Polymorphism in Molecular Structures


Research on compounds like N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester has highlighted the existence of polymorphic forms and their molecular conformations, contributing to the understanding of molecular structure and interactions (Hadgu Girmay Gebreslasie et al., 2011).

Synthesis of Amino Acid Ester Isocyanates


The synthesis of specific isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, has been documented, broadening the scope of chemical compounds available for various research and industrial applications (J. Tsai et al., 2003).

Buffer Interactions in Aqueous Solutions


Studies on the solubilities and transfer free energies of various buffers like TRIS, TAPS, TAPSO, and TABS from water to aqueous ethanol solutions provide critical data for pH control in biochemical and pharmaceutical research (M. Taha et al., 2010).

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF3NO4/c1-15-4(13)5(14,6(8,9)10)11-3(12)2-7/h14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJUINQSGSYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate

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